3,4-Dichloro-6-methoxyquinoline
Overview
Description
3,4-Dichloro-6-methoxyquinoline is a quinoline derivative characterized by the presence of two chlorine atoms and a methoxy group on its molecular structure
Scientific Research Applications
3,4-Dichloro-6-methoxyquinoline has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of various quinoline derivatives used in organic synthesis.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of infections and diseases.
Industry: The compound is utilized in the production of fluorescent sensors and other chemical sensors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-6-methoxyquinoline typically involves the chlorination of 6-methoxyquinoline followed by further chlorination to introduce the second chlorine atom. The reaction conditions usually require the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperatures to ensure selective chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with continuous monitoring to maintain product quality and yield. The process may also include purification steps such as recrystallization or column chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-6-methoxyquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under suitable conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted quinolines, depending on the specific reagents and conditions used.
Mechanism of Action
3,4-Dichloro-6-methoxyquinoline is compared with other similar compounds, such as 2,4-dichloro-6-methoxyquinoline and 6-methoxyquinoline. These compounds share structural similarities but differ in the positions of their chlorine atoms and functional groups, leading to variations in their chemical properties and applications.
Comparison with Similar Compounds
2,4-Dichloro-6-methoxyquinoline
6-Methoxyquinoline
3-Fluoro-6-methoxyquinoline
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Properties
IUPAC Name |
3,4-dichloro-6-methoxyquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJQWGJDRUJPKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590614 | |
Record name | 3,4-Dichloro-6-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927800-57-5 | |
Record name | 3,4-Dichloro-6-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dichloro-6-methoxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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